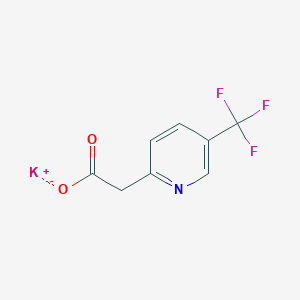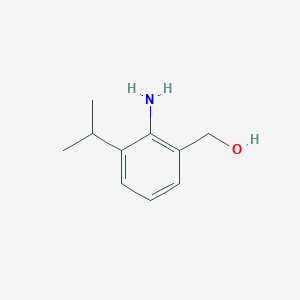
(2-Amino-3-isopropylphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-3-isopropylphenyl)methanol is an organic compound with the molecular formula C10H15NO It features a phenyl ring substituted with an amino group at the second position, an isopropyl group at the third position, and a methanol group at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3-isopropylphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, (2-Nitro-3-isopropylphenyl)methanol, using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. Another method involves the direct amination of (3-Isopropylphenyl)methanol using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using hydrogenation reactors. The choice of catalyst, reaction temperature, and pressure are optimized to achieve high yields and purity. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2-Amino-3-isopropylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (2-Amino-3-isopropylphenyl)aldehyde or (2-Amino-3-isopropylphenyl)carboxylic acid.
Reduction: Formation of (2-Amino-3-isopropylphenyl)amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
(2-Amino-3-isopropylphenyl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (2-Amino-3-isopropylphenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl ring can participate in π-π interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
(2-Amino-3-methylphenyl)methanol: Similar structure but with a methyl group instead of an isopropyl group.
(2-Amino-4-isopropylphenyl)methanol: Isomer with the isopropyl group at the fourth position.
(2-Amino-3-isopropylphenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
(2-Amino-3-isopropylphenyl)methanol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C10H15NO |
|---|---|
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
(2-amino-3-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C10H15NO/c1-7(2)9-5-3-4-8(6-12)10(9)11/h3-5,7,12H,6,11H2,1-2H3 |
Clave InChI |
ZWNNCQRUINNQSY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC=CC(=C1N)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


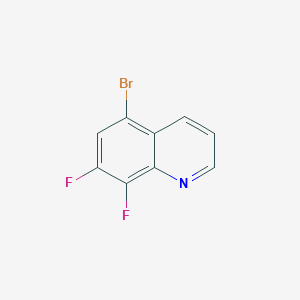

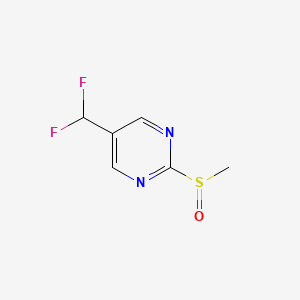
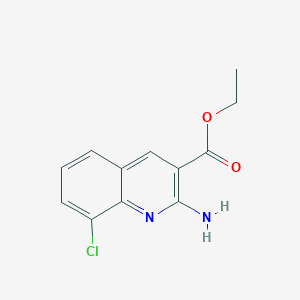

![2-(3-Bromophenyl)-6-fluoroimidazo[1,2-a]pyridine](/img/structure/B13663695.png)
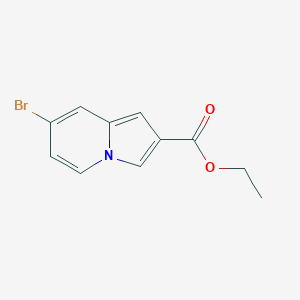

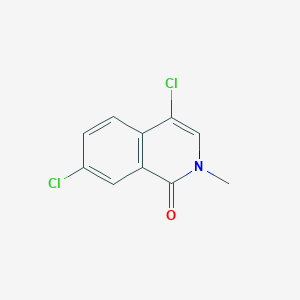
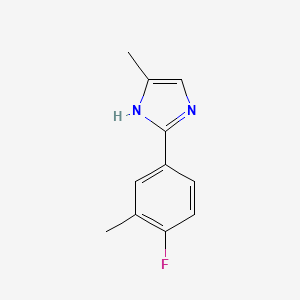
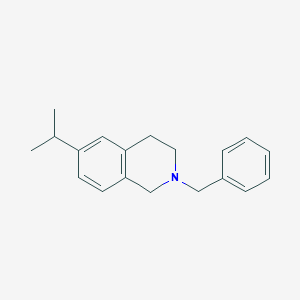

![8-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13663733.png)
